molecular formula C8H9ClN2O B3167826 (1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide CAS No. 925252-29-5

(1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide

Cat. No. B3167826
CAS RN: 925252-29-5
M. Wt: 184.62 g/mol
InChI Key: OEHLAWFHUYIZSH-UHFFFAOYSA-N
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Description

(1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide, commonly referred to as CPE, is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid, soluble in water and alcohol, and is used in a variety of scientific and industrial applications. CPE is a versatile compound and has been studied extensively in recent years, with a variety of research applications.

Scientific Research Applications

CPE has been extensively studied in recent years and has a variety of research applications. It has been used as a catalyst in organic synthesis, as a chelating agent for metal ions, and as a reagent in the synthesis of various organic compounds. In addition, CPE has been studied for its potential as an antimicrobial agent and for its ability to act as a photosensitizer in photodynamic therapy.

Mechanism of Action

CPE has been studied for its potential as an antimicrobial agent. It acts by inhibiting the growth of bacteria, fungi, and other microorganisms by disrupting their cell membranes. It is believed that CPE interacts with the cell membrane and alters its structure, resulting in the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects
CPE has been studied for its potential as an antimicrobial agent, and it has been shown to have a broad spectrum of activity against a variety of microorganisms. In addition, CPE has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been found to have a protective effect against oxidative stress and to reduce the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

CPE is a relatively simple and cost-effective compound to synthesize in the laboratory, making it an attractive option for research applications. However, there are a few potential limitations to consider when using CPE in the laboratory. It is not very stable in the presence of light and heat, and it is prone to hydrolysis in aqueous solutions.

Future Directions

The potential applications of CPE are still being explored, and there are a number of potential future directions for research. These include further studies into its antimicrobial activity, its potential as an antioxidant and anti-inflammatory agent, and its ability to act as a photosensitizer in photodynamic therapy. Additionally, CPE could be used as a reagent in the synthesis of various organic compounds, or as a chelating agent for metal ions. Finally, CPE could be further studied for its potential applications in drug delivery and nanotechnology.

properties

IUPAC Name

2-(2-chlorophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHLAWFHUYIZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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